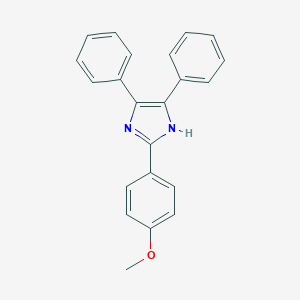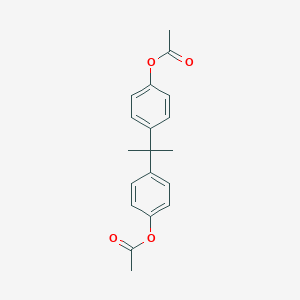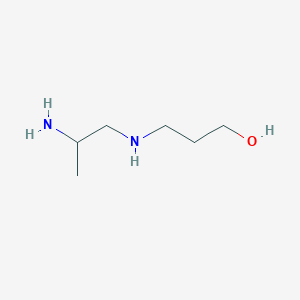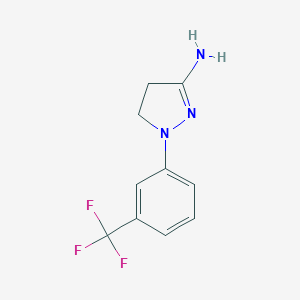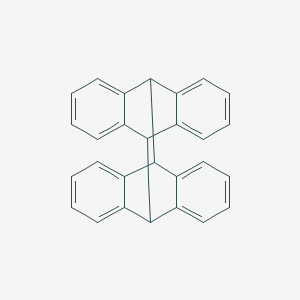
Anthracene photodimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene photodimer is a type of organic compound that is formed when anthracene is exposed to ultraviolet light. This compound has been extensively studied due to its unique properties and potential applications in various fields such as materials science, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of anthracene photodimer involves the absorption of ultraviolet light by the anthracene molecules, which leads to the formation of an excited state. This excited state can undergo a photochemical reaction with another anthracene molecule, leading to the formation of a dimeric product. The dimeric product can then undergo further reactions such as oxidation or reduction, depending on the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Anthracene photodimer has been shown to have various biochemical and physiological effects. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In physiology, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using anthracene photodimer in lab experiments is its ease of synthesis and purification. Anthracene photodimer can be synthesized in high yield and purity using standard laboratory equipment and techniques. Another advantage is its versatility, as it can be used in a wide range of applications such as materials science, biochemistry, and medicinal chemistry. One of the limitations of using anthracene photodimer in lab experiments is its sensitivity to oxygen and other reactive species, which can lead to unwanted side reactions and product degradation.
Direcciones Futuras
There are several future directions for the study of anthracene photodimer. One direction is the development of new synthetic methods for the preparation of anthracene photodimer and its derivatives. Another direction is the investigation of the structure and function of anthracene photodimer in various biological systems, such as cells and tissues. A third direction is the development of new applications for anthracene photodimer in areas such as materials science, biochemistry, and medicinal chemistry. Overall, the study of anthracene photodimer has the potential to lead to new discoveries and applications in various fields of science and technology.
Métodos De Síntesis
Anthracene photodimer can be synthesized by exposing anthracene to ultraviolet light in the presence of a suitable solvent such as benzene or toluene. The reaction proceeds via a photochemical dimerization process, where two anthracene molecules react to form a dimeric product. The yield of the reaction can be improved by optimizing the reaction conditions such as the concentration of the reactants, the wavelength of the light, and the temperature.
Aplicaciones Científicas De Investigación
Anthracene photodimer has been extensively studied for its potential applications in various fields such as materials science, biochemistry, and medicinal chemistry. In materials science, anthracene photodimer has been used as a building block for the synthesis of novel materials such as polymers, dendrimers, and supramolecular assemblies. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In medicinal chemistry, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
Propiedades
Número CAS |
1627-06-1 |
|---|---|
Nombre del producto |
Anthracene photodimer |
Fórmula molecular |
C28H20 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3,5,7,11,13,15,17,19,21,23,25,27-dodecaene |
InChI |
InChI=1S/C28H20/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25-28H |
Clave InChI |
JUTIJVADGQDBGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
SMILES canónico |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
Otros números CAS |
1627-06-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



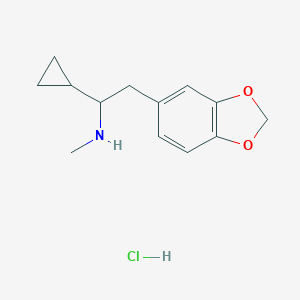
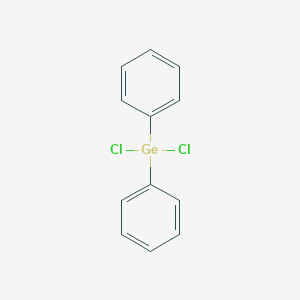
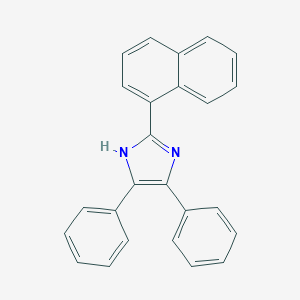
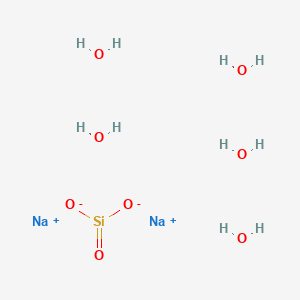

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
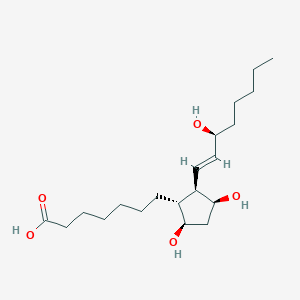

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
